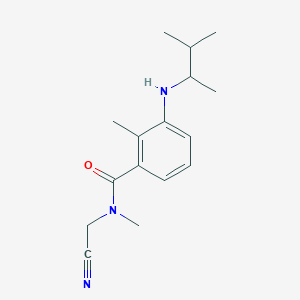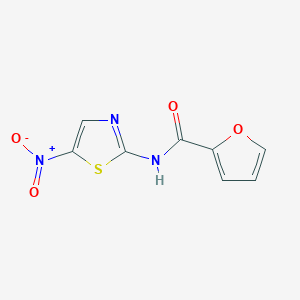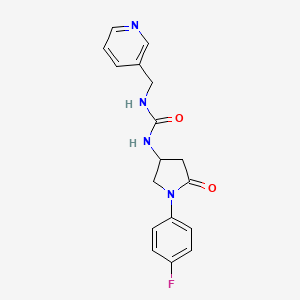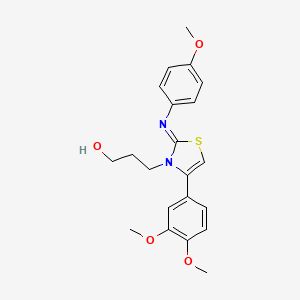
N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes that plays a crucial role in the signaling pathways of various cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.
Mechanism of Action
BMS-986142 targets the TYK2 enzyme, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines such as IL-12 and IL-23 in preclinical models. It has also been shown to reduce autoantibody production in a mouse model of lupus. In addition, BMS-986142 has been shown to improve gut barrier function in a mouse model of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
BMS-986142 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of autoimmune diseases, making it a well-established tool for studying the role of TYK2 in these diseases. However, one limitation of BMS-986142 is that it is not selective for TYK2 and can also inhibit other members of the JAK family of enzymes. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of BMS-986142. One potential direction is the development of more selective TYK2 inhibitors that do not inhibit other JAK family members. Another direction is the clinical evaluation of BMS-986142 for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in patients with psoriasis and inflammatory bowel disease. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, could also be explored using BMS-986142 as a tool.
Synthesis Methods
The synthesis of BMS-986142 involves a series of chemical reactions starting from 3-(3-methylbutan-2-ylamino)benzoic acid. The acid is first converted to an acid chloride using thionyl chloride and then reacted with N,N-dimethylformamide dimethyl acetal to form an imine intermediate. The imine is then reduced using sodium triacetoxyborohydride to form the corresponding amine. Finally, the amine is reacted with cyanomethyl chloride to form BMS-986142.
Scientific Research Applications
BMS-986142 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986142 was shown to significantly reduce skin inflammation and improve clinical symptoms. In a mouse model of inflammatory bowel disease, BMS-986142 reduced inflammation and improved gut barrier function. In a mouse model of lupus, BMS-986142 reduced autoantibody production and improved kidney function.
properties
IUPAC Name |
N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHOQCDCQKOIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/no-structure.png)
![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)



![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)

![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)